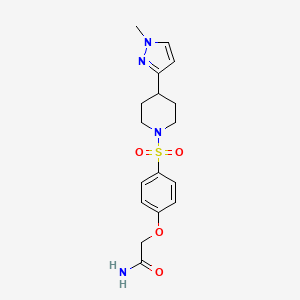

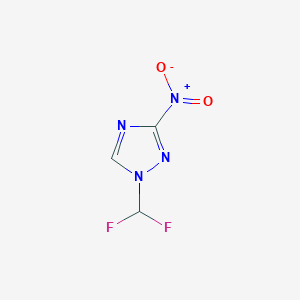

![molecular formula C11H14N4OS B2555421 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923686-88-8](/img/structure/B2555421.png)

2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound that has been of interest due to its wide range of biological activities .

Synthesis Analysis

The synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives often involves the use of the Petasis reaction . The development of synthesized compounds is justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives has been validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Scientific Research Applications

Anticancer Research

2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been explored primarily for their potential in anticancer therapy. These compounds have shown promise as protein tyrosine kinase inhibitors, which are crucial in the treatment of various cancers. For instance, thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been designed and synthesized based on the structure of protein tyrosine kinase inhibitors, highlighting their potential as anticancer agents (H. Min, 2012). Additionally, derivatives of this compound have demonstrated significant antiproliferative activity against human cancer cell lines, which could be a stepping stone for the development of new anticancer drugs (L. Mallesha et al., 2012).

Inhibitor Research

Research into thieno[3,2-d]pyrimidine derivatives has also uncovered their potential as inhibitors of various biological pathways. For example, they have been identified as inhibitors of the phosphatidylinositol 3-kinase/mammalian target of rapamycin, two key components of the PI3K pathway involved in cancer development (L. Salphati et al., 2012). This highlights their potential in targeted cancer therapies. Moreover, these compounds have been evaluated as vascular endothelial growth factor receptor inhibitors, particularly for treating metastatic breast cancer (Yang Li et al., 2021).

Metabolism and Pharmacokinetics

Studies have also focused on understanding the metabolism and pharmacokinetics of these compounds. For instance, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients to understand the main metabolic pathways after oral administration (Aishen Gong et al., 2010). Such studies are crucial for optimizing the therapeutic use of these compounds.

properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHZFTJXLSQMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)

![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)

![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)

methanone](/img/structure/B2555360.png)